Cas no 5620-22-4 (2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide)
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide
- F81655
- SR-01000534937-1
- LS-07225
- 2-hydroxy-N-(3-pyridylmethyl)benzamide
- Z30172916
- SR-01000534937
- Cambridge id 7118462
- Oprea1_661046
- AG-205/40776296
- ALBB-023126
- CCG-294849
- 2-hydroxy-N-[(pyridin-3-yl)methyl]benzamide
- AKOS003288450
- CS-0210271
- STK733904
- benzamide, 2-hydroxy-N-(3-pyridinylmethyl)-
- MFCD02934390
- 5620-22-4
- N-(3-pyridylmethyl)salicylamide
- 2-hydroxy-N-(3-pyridinylmethyl)benzamide
-
- MDL: MFCD02934390
- Inchi: 1S/C13H12N2O2/c16-12-6-2-1-5-11(12)13(17)15-9-10-4-3-7-14-8-10/h1-8,16H,9H2,(H,15,17)
- InChI Key: LLHYIXXSXIVIEP-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C(NCC1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 228.089877630Da
- Monoisotopic Mass: 228.089877630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 62.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 485.4±35.0 °C at 760 mmHg
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H250635-500mg |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | H250635-1000mg |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | H250635-2000mg |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 2g |
$ 615.00 | 2022-06-04 | ||
| abcr | AB413971-500 mg |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 500MG |
€165.80 | 2022-08-31 | ||
| abcr | AB413971-1 g |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 1g |
€189.00 | 2022-08-31 | ||
| abcr | AB413971-5 g |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 5g |
€430.80 | 2022-08-31 | ||
| abcr | AB413971-10 g |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide |
5620-22-4 | 10g |
€727.20 | 2022-08-31 | ||
| abcr | AB413971-500mg |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide; . |
5620-22-4 | 500mg |
€173.00 | 2025-04-17 | ||
| abcr | AB413971-1g |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide; . |
5620-22-4 | 1g |
€197.00 | 2025-04-17 | ||
| abcr | AB413971-5g |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide; . |
5620-22-4 | 5g |
€445.00 | 2025-04-17 |
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide Suppliers
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide
Introduction to 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS No. 5620-22-4) and Its Emerging Applications in Chemical Biology
The compound 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS No. 5620-22-4) represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. This heterocyclic amide derivative, characterized by its pyridine and benzamide moieties, has garnered attention due to its structural versatility and biological activity. The presence of both hydroxyl and pyridine substituents enhances its interactability with biological targets, making it a valuable scaffold for developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. The 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide structure, with its ability to engage with various enzymes and receptors, aligns well with this trend. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory pathways, such as COX-2 and LOX, which are pivotal in conditions like arthritis and cancer.
The benzamide moiety is particularly noteworthy for its role as a pharmacophore in numerous bioactive molecules. It provides a stable core structure that can be modified to enhance binding affinity and selectivity. In contrast, the pyridine ring introduces additional opportunities for hydrogen bonding and hydrophobic interactions, further optimizing the compound's interaction with biological targets. This combination makes 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide a promising candidate for further exploration.
In the context of drug discovery, the compound's ability to cross the blood-brain barrier is another critical factor. The pyridine ring, in particular, has been shown to facilitate penetration through this barrier, increasing the likelihood of therapeutic efficacy in central nervous system (CNS) disorders. Current research is focusing on derivatives of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide that can enhance this property while maintaining or improving biological activity.
One of the most exciting areas of research involving 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide is its potential application in oncology. Preclinical studies have indicated that certain derivatives exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells. The hydroxyl group on the benzene ring plays a crucial role in modulating these interactions, suggesting that further optimization could lead to highly selective anticancer agents.
The synthesis of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS No. 5620-22-4) has also been refined through modern synthetic techniques. Advances in catalysis and green chemistry have enabled more efficient and sustainable production methods. These improvements are not only cost-effective but also environmentally friendly, aligning with global efforts to reduce the ecological footprint of pharmaceutical manufacturing.
The compound's stability under various conditions is another critical factor that enhances its suitability for pharmaceutical applications. Both the benzamide and pyridine moieties contribute to its robust chemical profile, ensuring that it remains active during storage and formulation processes. This stability is particularly important for oral medications, where degradation could compromise efficacy.
Computational modeling has also played a significant role in understanding the interactions between 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide and biological targets. Molecular dynamics simulations have provided insights into how the compound binds to enzymes like COX-2 and LOX at an atomic level. These insights have guided the design of more potent derivatives by identifying key residues for optimization.
The potential applications of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide extend beyond traditional pharmaceuticals into agrochemicals and materials science. Its structural features make it a versatile building block for designing novel compounds with applications ranging from crop protection to advanced materials with unique properties.
In conclusion, 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS No. 5620-22-4) stands out as a promising molecule with broad applications in chemical biology and drug discovery. Its unique structural features, combined with recent advances in synthetic chemistry and computational modeling, position it as a valuable asset for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new possibilities, this compound is poised to make significant contributions to both academic research and industrial applications.
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